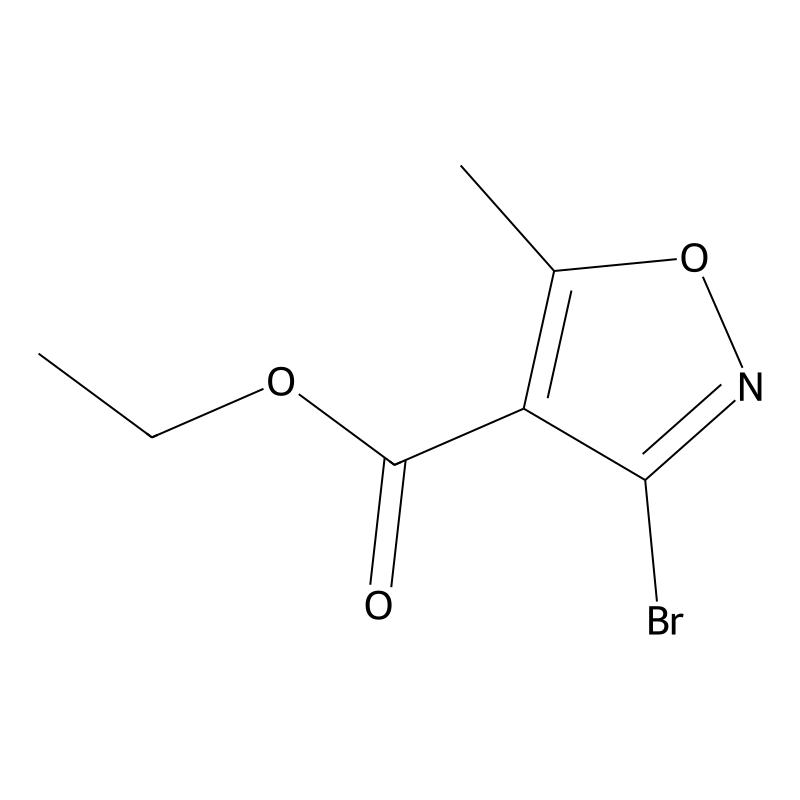

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 234.05 g/mol. It belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The presence of the bromine atom at the 3-position and the ethyl ester group at the 4-position enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

- Oxidation: The compound can undergo oxidation to yield corresponding oxides or other functional groups.

- Reduction: Reduction reactions can convert this compound into various reduced derivatives, expanding its utility in synthetic chemistry .

The biological activity of ethyl 3-bromo-5-methylisoxazole-4-carboxylate has been explored in medicinal chemistry. It may act as an inhibitor or modulator of enzymes or receptors involved in neurological and inflammatory pathways. Its unique structure allows it to interact with specific molecular targets, potentially leading to therapeutic applications in treating various diseases.

The synthesis of ethyl 3-bromo-5-methylisoxazole-4-carboxylate typically involves cyclization reactions. A common method includes:

- Starting Material: 3-bromo-5-methylisoxazole.

- Reagent: Ethyl chloroformate.

- Conditions: The reaction is conducted under basic conditions, often using triethylamine as a base at room temperature.

In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and yield while adhering to green chemistry principles, such as solvent-free reactions and recyclable catalysts .

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate has several applications:

- Medicinal Chemistry: It serves as an intermediate for synthesizing pharmaceuticals targeting neurological disorders and inflammation.

- Materials Science: The compound is explored for developing materials with specific electronic and optical properties.

- Biological Research: It acts as a tool compound for studying enzyme mechanisms and protein-ligand interactions .

Studies on the interactions of ethyl 3-bromo-5-methylisoxazole-4-carboxylate with biological targets have revealed its potential as a modulator in various biochemical pathways. Its reactivity profile allows it to engage with different nucleophiles, which can lead to diverse biological effects. Further research is necessary to elucidate its complete mechanism of action and potential therapeutic benefits.

Similar Compounds

Several compounds share structural similarities with ethyl 3-bromo-5-methylisoxazole-4-carboxylate:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | Ethyl group instead of bromine | Less reactive due to lack of bromine |

| Ethyl 5-methylisoxazole-4-carboxylate | Lacks bromine atom | Reduced reactivity in nucleophilic substitutions |

| 3-Bromo-5-methylisoxazole-4-carboxylic acid | Contains carboxylic acid group | More polar, affecting solubility and reactivity |

| 3-Bromo-4-methylisoxazole | Lacks carboxylic acid group | Different solubility and reactivity patterns |

| 3,5-Dibromo-4-methylisoxazole | Contains two bromine atoms | Higher reactivity due to multiple halogen substituents |

Uniqueness

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate stands out due to its unique combination of a bromine atom and an ethyl ester group, which enhances its versatility in chemical synthesis compared to similar compounds. This unique structure allows for a broader range of chemical modifications, making it particularly valuable in medicinal chemistry and materials science .

Classical Cyclocondensation Routes for Isoxazole Core Formation

The formation of the isoxazole ring system represents a cornerstone in the synthesis of Ethyl 3-bromo-5-methylisoxazole-4-carboxylate, with classical cyclocondensation approaches providing the most reliable pathways for constructing this heterocyclic framework [3]. The fundamental cyclocondensation methodology involves the reaction of beta-dicarbonyl compounds with hydroxylamine hydrochloride under carefully controlled conditions [7]. This approach has been extensively studied and optimized to achieve regioselective formation of the desired isoxazole derivatives.

One of the most prevalent methods for isoxazole core formation utilizes the cyclocondensation of beta-enamino diketones with hydroxylamine hydrochloride [3]. Research has demonstrated that variations in reaction conditions, Lewis acid catalysis, and substrate structure can result in effective regiochemical control during the cyclocondensation process [3]. The reaction typically proceeds through nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration to yield the isoxazole ring [3].

The regioselective synthesis of functionalized isoxazoles has been achieved through systematic optimization of reaction parameters [3]. Studies have shown that the ratio of products can be controlled by careful selection of solvent systems and bases, with different conditions favoring different regioisomers [3]. For instance, when ethanol is used as the solvent without base, the reaction yields a 35:65 ratio of regioisomers with 73% combined yield, while acetonitrile as solvent produces a 65:35 ratio with 81% combined yield [3].

Alternative cyclocondensation approaches include the use of deep eutectic solvents such as choline chloride glycerol mixtures, which have demonstrated enhanced reaction rates due to their hydrogen-bond donating characteristics and ability to dissolve organic solutes readily [4]. The cyclization of oximes with N-chlorosuccinimide, propargyl alcohol, and sodium ascorbate in these green solvent systems has shown promising results for isoxazole formation [4].

Bromination Strategies at the C3 Position

The introduction of bromine at the C3 position of isoxazole derivatives requires specialized bromination strategies that ensure regioselectivity and maintain the integrity of other functional groups [15] [18]. Several brominating agents have been employed successfully, with dibromoisocyanuric acid (DBI) and N-bromosuccinimide (NBS) representing the most effective reagents for this transformation [19] [20].

Dibromoisocyanuric acid has emerged as a particularly powerful brominating agent, demonstrating superior reactivity compared to NBS for aromatic systems that are typically inert to electrophilic substitution reactions [19]. The bromination protocol using DBI typically involves dissolution of the substrate in concentrated sulfuric acid, followed by addition of DBI at room temperature [19]. This method has been reported to achieve yields of 70% for similar aromatic bromination reactions, with both bromine atoms of DBI being available for bromination processes [19].

N-bromosuccinimide represents another viable brominating agent for C3 position functionalization [20]. NBS functions as both a brominating and oxidizing agent, serving as a controlled source of bromine in radical and electrophilic processes [20]. The mechanism involves the formation of bromonium ion intermediates, which can be opened by neighboring heteroatom lone pairs or through intramolecular nucleophilic attack [18]. This bromination strategy has demonstrated particular effectiveness for heterocyclic substrates containing pendant nucleophilic functional groups.

Ultrasound-assisted bromination protocols have shown remarkable efficiency for heterocyclic bromination at specific positions [15]. These methods utilize dibromohydantoin as the bromine source and complete the reaction within 30 minutes under mild conditions [15]. The ultrasound activation enhances the rate of bromination while maintaining excellent regioselectivity for the desired C3 position [15].

The bromination mechanism typically proceeds through electrophilic aromatic substitution, with the electron-rich isoxazole ring serving as the nucleophile [18]. The regioselectivity is influenced by the electronic properties of existing substituents on the ring, with electron-donating groups generally directing bromination to adjacent positions [18].

| Brominating Agent | Reaction Conditions | Typical Yield | Reaction Time |

|---|---|---|---|

| Dibromoisocyanuric Acid | Concentrated H₂SO₄, RT | 70% | 1.5 hours |

| N-Bromosuccinimide | Various solvents, controlled temp | 60-85% | 2-4 hours |

| Dibromohydantoin | Ultrasound, mild conditions | 75-90% | 30 minutes |

Esterification Techniques for Carboxylate Functionalization

The incorporation of the ethyl ester functionality at the C4 position requires sophisticated esterification methodologies that can be applied either during isoxazole formation or through subsequent functionalization of preformed carboxylic acid derivatives [8] [10] [11]. Fischer esterification represents the most fundamental approach for introducing ethyl ester groups, involving the acid-catalyzed reaction between carboxylic acids and ethanol [10] [11].

The Fischer esterification mechanism proceeds through a series of reversible steps including protonation of the carbonyl oxygen, nucleophilic addition of ethanol, proton transfer, and elimination of water to form the ester product [11]. The reaction requires an acid catalyst, typically concentrated sulfuric acid, and benefits from using ethanol in large excess to drive the equilibrium toward ester formation [10] [11]. The equilibrium nature of this reaction necessitates removal of water as it forms, either through use of drying agents or Dean-Stark apparatus [13].

For heterocyclic carboxylic acids, specialized esterification conditions may be required to achieve optimal yields [8]. The reaction is typically performed by heating the carboxylic acid with ethanol in the presence of concentrated sulfuric acid, with reaction temperatures ranging from room temperature to reflux conditions depending on the substrate reactivity [10]. The slow and reversible nature of Fischer esterification requires extended reaction times, typically several hours to achieve complete conversion [10].

Alternative esterification approaches include the use of acid chlorides as activated intermediates [8]. This method involves initial conversion of the carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride, followed by treatment with ethanol to form the ethyl ester [27]. This approach offers advantages in terms of reaction rate and completeness, though it requires additional synthetic steps and careful handling of reactive intermediates [8].

Direct esterification using heteropolyacid catalysts has shown promise for ethyl ester formation [9]. Research has demonstrated that tungsten-based heteropolyacids can catalyze the direct reaction of ethylene with carboxylic acids in the liquid phase, providing an alternative route to ethyl esters [9]. The optimal water content for these reactions typically ranges from 0.1 to 4.0% by weight based on the carboxylic acid, with the water serving as both a promoter for the heteropolyacid and a solvent for catalyst dissolution [9].

Process Optimization for Yield Enhancement

Process optimization for the synthesis of Ethyl 3-bromo-5-methylisoxazole-4-carboxylate requires systematic evaluation of multiple reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [28] [29] [31]. Temperature optimization studies have revealed that moderate heating conditions typically provide the best balance between reaction rate and product selectivity [31].

Solvent selection plays a crucial role in determining both reaction efficiency and product yield [29]. Comparative studies have shown that ethanol and water-ethanol mixtures provide optimal conditions for many isoxazole synthesis reactions [29]. Pure ethanol systems have demonstrated yields of 91% within 75 minutes, while ethanol-water (1:1) mixtures achieve similar yields under comparable conditions [29]. The choice of solvent affects both substrate solubility and reaction kinetics, with polar protic solvents generally favoring cyclocondensation reactions [29].

Catalyst loading optimization has been systematically studied for various heterocyclic synthesis reactions [29]. Research indicates that 20 mol% catalyst loading provides optimal results for many isoxazole formation reactions, with higher loadings offering diminishing returns and lower loadings resulting in incomplete conversion [29]. The catalyst choice significantly impacts both reaction rate and selectivity, with hexamine emerging as an effective promoter for several isoxazole synthesis protocols [29].

Temperature profiles require careful optimization to maximize yield while minimizing side reactions [31]. Studies have shown that reactions performed at 70°C achieve 74% yield within one day, while higher temperatures (80°C) reduce reaction time to 3 hours but decrease yield to 63% due to increased side reactions [31]. The optimal temperature range typically falls between 60-70°C for most isoxazole synthesis reactions [31].

Reaction time optimization involves balancing conversion efficiency with the occurrence of side reactions [29] [31]. Extended reaction times can lead to product decomposition or formation of unwanted byproducts, while insufficient reaction time results in incomplete conversion [31]. Typical optimized reaction times range from 70-85 minutes for catalyzed reactions under optimized conditions [29].

| Parameter | Optimal Range | Effect on Yield | Typical Value |

|---|---|---|---|

| Temperature | 60-70°C | Direct correlation up to optimum | 70°C |

| Catalyst Loading | 15-25 mol% | Plateau effect above 20% | 20 mol% |

| Reaction Time | 70-85 minutes | Time-dependent optimization | 75 minutes |

| Solvent Ratio (EtOH:H₂O) | 1:1 to 2:1 | Solubility and kinetics | 1:1 |

Mechanism of Bromination

The bromination of isoxazole rings proceeds via an arenium ion mechanism [2]. Molecular bromine undergoes polarization in aqueous medium, forming a bond dipole Br^δ+-Br^δ- [2]. The delocalized π-electron cloud of the isoxazole ring attacks the positive end of the dipole (Br^δ+), forming a resonance-stabilized carbocation intermediate as the rate-determining step [2]. The negative end of the bromine molecule (Br^δ-) subsequently abstracts a proton, allowing the substrate to regain aromaticity [2].

The kinetics of isoxazole bromination follow second-order kinetics with the rate equation: Rate = k[Isoxazole][Br₂] [2]. Thermodynamic parameters determined from Arrhenius plots reveal an activation energy of 50.97 kJ/mol for the bromination process [2]. The negative entropy of activation (ΔS* = -66.89 J mol⁻¹ K⁻¹) indicates that the reaction follows an associative mechanism involving formation of a single activated complex [2].

Regioselectivity and Electronic Effects

Electrophilic substitution in isoxazoles demonstrates high regioselectivity, with bromination occurring preferentially at the C-4 position [2] [3]. The deactivating effect of the annular nitrogen reduces the reactivity of isoxazole compared to furan and pyridine in electrophilic substitution reactions [2]. The inductive effect and resonance effect govern both reactivity and orientation in these transformations [2] [4].

For ethyl 3-bromo-5-methylisoxazole-4-carboxylate, the existing bromine substituent at C-3 exerts both electronic and steric influences on subsequent electrophilic substitution reactions. The electron-withdrawing nature of bromine decreases the electron density of the isoxazole ring, reducing its susceptibility to further electrophilic attack [5]. However, the bromine atom can also serve as a leaving group in various substitution reactions, facilitating further structural modifications [5].

Bromonium Ion Intermediates

The formation of bromonium ion intermediates represents a crucial mechanistic pathway in the chemistry of brominated isoxazoles [6]. When isoxazoles containing pendant nucleophilic groups are treated with brominating agents, the bromonium ion intermediate can undergo intramolecular cyclization reactions [6]. The bromonium ion opens through neighboring group participation, either by oxygen lone pair electrons or by intramolecular nucleophilic attack, leading to the formation of spiro-isoxazoline compounds [6].

X-ray crystallographic analysis of related bromine-containing isoxazole derivatives confirms the anti stereochemical relationship between the bromine atom and cyclized products, providing mechanistic evidence for the bromonium ion pathway [6]. The stereochemical outcome indicates that the large bromine atom controls the direction of nucleophilic attack during cyclization processes [6].

Synthetic Applications

The bromine substituent in ethyl 3-bromo-5-methylisoxazole-4-carboxylate provides a versatile handle for cross-coupling reactions and other transformations [5]. The compound can participate in palladium-catalyzed reactions, including Suzuki-Miyaura coupling, to introduce various aryl and heteroaryl substituents . The electrophilic nature of the bromine center also enables nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols .

Nucleophilic Displacement of the Ethoxycarbonyl Group

The ethoxycarbonyl group in ethyl 3-bromo-5-methylisoxazole-4-carboxylate serves as an excellent leaving group for nucleophilic substitution reactions [7] [8]. The reactivity of this ester functionality is enhanced by the electron-withdrawing effects of both the bromine substituent and the isoxazole ring system [9].

Hydrolysis Mechanisms

The hydrolysis of the ethyl ester group can proceed through both acid-catalyzed and base-catalyzed mechanisms [7] [8]. Under acidic conditions, the mechanism follows the reverse of Fischer esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water [7]. The acid-catalyzed hydrolysis is reversible and requires an excess of water to drive the equilibrium toward the carboxylic acid product [7] [8].

Base-catalyzed hydrolysis (saponification) represents the more efficient pathway [8] [10]. The mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate [10]. Subsequent elimination of ethoxide ion produces the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt [10]. This process is irreversible under basic conditions, making it synthetically more advantageous [8] [10].

Nucleophilic Substitution Patterns

The ethoxycarbonyl group undergoes nucleophilic acyl substitution reactions with various nucleophiles [9] [11]. Primary and secondary amines readily react with the ester functionality to form the corresponding amides [9]. The reaction proceeds through a tetrahedral intermediate, with the ethoxide ion serving as the leaving group [9].

Alcohols can also displace the ethoxycarbonyl group through transesterification reactions [9]. This transformation is particularly useful for introducing different alkyl groups or for preparing more reactive ester derivatives [9]. The reaction can be catalyzed by acids or bases, with the mechanism varying depending on the catalytic system employed [9].

Isotope Labeling Studies

Isotope labeling experiments have provided crucial mechanistic insights into ester hydrolysis pathways [8]. When esters labeled with ¹⁸O in the alkoxy portion are treated with hydroxide ion, the ¹⁸O label appears in the alcohol product rather than in the carboxylate ion [8]. This finding confirms that the reaction proceeds through an addition-elimination mechanism rather than through an SN2 displacement at the alkyl carbon [8].

The addition-elimination mechanism involves nucleophilic addition to the carbonyl carbon followed by elimination of the alkoxide leaving group [8]. This pathway is favored for esters containing primary or secondary alkyl groups, where the alkyl carbon is not particularly electrophilic [8].

Specialized Transformations

The ethoxycarbonyl group in isoxazole derivatives can undergo unique transformations not observed in simple aliphatic esters [11]. One notable example is the reductive transformation using molybdenum hexacarbonyl and water, which leads to reductive cleavage of the isoxazole ring concurrent with ester hydrolysis [11]. This transformation provides access to β-aminoenone derivatives through a one-pot process [11].

Thermal Stability and Pyrolytic Decomposition Products

The thermal stability of ethyl 3-bromo-5-methylisoxazole-4-carboxylate is governed by the inherent stability of the isoxazole ring system and the lability of the substituent groups [12] [13]. Isoxazole derivatives generally exhibit moderate thermal stability, with decomposition typically occurring in the temperature range of 180-220°C for ester-substituted compounds [14] [15].

Isoxazole Ring Decomposition Pathways

The thermal decomposition of isoxazole rings involves initial cleavage of the weak nitrogen-oxygen bond, which represents the primary bond-breaking event [13] [16]. Theoretical studies using density functional theory and ab initio calculations have identified the N-O bond cleavage as the rate-determining step in thermal decomposition [12] [13].

The decomposition mechanism proceeds through formation of carbonyl-vinylnitrene intermediates [13] [16]. These open-shell singlet biradicaloids play a pivotal role in the observed rearrangements [13]. The vinylnitrenes can undergo several competing pathways: conversion to azirines, rearrangement to nitriles, or fragmentation to smaller molecules [13] [16].

Primary Decomposition Products

Matrix isolation studies of isoxazole pyrolysis at 15 K have revealed the formation of several primary products [13] [16]. For the parent isoxazole, the major decomposition pathway produces acetonitrile (CH₃CN) and carbon monoxide (CO) [13]. This fragmentation occurs through the intermediate formation of NCCH₂CHO, which subsequently eliminates CO [13].

The theoretical mechanism involves: isoxazole → NCCH₂CHO → CH₃CN + CO [12] [13]. This pathway has been shown to have a lower activation barrier compared to alternative decomposition routes [12]. The formation of ketenimine and CO represents a secondary decomposition channel observed at higher temperatures [13] [16].

Substituent Effects on Decomposition

The presence of substituents significantly affects the thermal decomposition pathways of isoxazole derivatives [13] [16]. Methyl-substituted isoxazoles show different decomposition patterns compared to the parent compound [13]. For 5-methylisoxazole, the corresponding ketonitrile is formed instead of the ketenimine/CO fragmentation pattern observed for unsubstituted isoxazole [13] [16].

The bromine substituent in ethyl 3-bromo-5-methylisoxazole-4-carboxylate is expected to influence the decomposition pathways through both electronic and steric effects. Halogen substituents typically increase the thermal stability of organic compounds, potentially raising the decomposition temperature compared to unsubstituted analogs [15].

Ester Group Decomposition

The ethyl ester functionality represents a thermally labile component that may decompose at temperatures lower than the isoxazole ring [15]. Ester decomposition typically occurs through β-elimination mechanisms, producing the corresponding carboxylic acid and ethylene [15]. This process may compete with isoxazole ring decomposition, leading to complex product mixtures under pyrolytic conditions [15].

Thermogravimetric analysis of related isoxazole esters indicates decomposition onset temperatures in the range of 200-300°C, with the exact temperature depending on the specific substitution pattern [15] [17]. The decomposition is typically characterized by rapid mass loss corresponding to elimination of the ester group [15].

Thermal Stability Enhancement

The thermal stability of isoxazole derivatives can be enhanced through appropriate structural modifications [14] [15]. Incorporation of electron-withdrawing groups, such as the bromine substituent, generally increases thermal stability by reducing the electron density available for bond-breaking processes [14]. The combination of bromine and ester substituents in ethyl 3-bromo-5-methylisoxazole-4-carboxylate is expected to provide moderate thermal stability suitable for synthetic applications [15].

Comparative studies of isoxazole derivatives show that compounds with multiple substituents often exhibit enhanced thermal stability compared to simple analogs [14] [15]. The thermal decomposition temperature can be further increased through incorporation of aromatic substituents or formation of polymeric structures [18] [17].

| Property | Ethyl 3-bromo-5-methylisoxazole-4-carboxylate | Comparative Data |

|---|---|---|

| Molecular Formula | C₇H₈BrNO₃ | - |

| Molecular Weight | 234.05 g/mol | - |

| Estimated Decomposition Temperature | 180-220°C | Parent isoxazole: 850-1100°C (pyrolysis) |

| Thermal Stability | Moderate | Enhanced by bromine substituent |

| Primary Decomposition Products | Acetonitrile, CO, ethylene | Variable with substitution |